molecular formula C14H20BrNO2 B8148168 (S)-[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester

(S)-[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B8148168
M. Wt: 314.22 g/mol
InChI Key: ANJGLIPDEKZXIW-JTQLQIEISA-N
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Description

“(S)-[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester” is a chiral carbamate derivative characterized by an (S)-configured ethyl group attached to a 4-bromo-2-methyl-substituted phenyl ring, which is further linked to a tert-butyl carbamate group. This compound’s structure combines a halogenated aromatic system with a sterically hindered carbamate, making it a valuable intermediate in pharmaceutical synthesis, particularly for applications requiring stereochemical precision and functional group versatility.

Properties

IUPAC Name

tert-butyl N-[(1S)-1-(4-bromo-2-methylphenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-9-8-11(15)6-7-12(9)10(2)16-13(17)18-14(3,4)5/h6-8,10H,1-5H3,(H,16,17)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJGLIPDEKZXIW-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)[C@H](C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Optimization of Carbamoylation Conditions

BaseSolventTemperatureTime (h)Yield (%)
TriethylamineTHF0°C → RT1292
DMAPDCMRT688
NaHCO₃DMF40°C885
PyridineAcetonitrileRT1090

Data synthesized from,, and.

Dimethylaminopyridine (DMAP) accelerates the reaction in dichloromethane (DCM) but may lower yields due to side-product formation. Bicarbonate bases in polar aprotic solvents like DMF are less effective, likely due to reduced nucleophilicity of the amine.

Stereoconservative Workup and Purification

Post-carbamoylation, the crude product is purified while preserving stereochemical integrity. Silica gel chromatography with ethyl acetate/hexane gradients (10–30% EtOAc) effectively separates the Boc-protected amine from unreacted starting materials. Chiral HPLC analysis (Chiralpak IC column, 90:10 hexane/isopropanol) confirms enantiopurity, typically reporting ≥99% ee.

Crystallization from heptane/ethyl acetate mixtures (1:3) further enhances purity to >99.5%, critical for pharmaceutical applications. The bromine atom’s hydrophobicity aids in crystallization by reducing solubility in nonpolar solvents.

Alternative Catalytic Strategies

Recent advances emphasize green chemistry and catalytic efficiency:

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 5 minutes) in solvent-free conditions achieves 95% yield, reducing reaction time from hours to minutes. This method minimizes thermal degradation of the bromoarene moiety.

Ionic Liquid Catalysis

Ionic liquids like 1,3-disulfonic acid imidazolium hydrogen sulfate (DSIMHS) enable Boc protection at room temperature in 95% yield. The catalyst is recyclable for up to five cycles without significant loss in activity.

Iron(III)-Mediated Reactions

Iron(III) trifluoromethanesulfonate (1 mol%) in solvent-free conditions affords 96% yield in 6 minutes. This approach avoids precious metals, aligning with sustainable chemistry goals.

Downstream Functionalization and Applications

The bromine atom at the para position enables versatile cross-coupling reactions. For instance:

  • Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces substituted aryl groups for structure-activity studies.

  • Buchwald-Hartwig Amination : Forms C–N bonds to generate secondary amine derivatives.

The Boc group is selectively removed with trifluoroacetic acid (TFA) in DCM (0°C, 30 minutes), yielding the free amine for further modifications.

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg) prioritizes cost-effectiveness and safety:

  • Solvent Selection : THF is replaced with 2-methyltetrahydrofuran (2-MeTHF), a renewable solvent with similar polarity but higher boiling point (80°C vs. 66°C for THF).

  • Catalyst Recovery : Immobilized catalysts on mesoporous silica (e.g., SBA-15) enable reuse over ten cycles, reducing metal waste.

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, ensuring consistent enantiopurity during continuous manufacturing .

Chemical Reactions Analysis

Types of Reactions

(S)-[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether or THF under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted carbamates with various functional groups.

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

Scientific Research Applications

(S)-[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Serves as a precursor for the development of pharmaceuticals, including anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to bind selectively to these targets, modulating their activity and leading to desired biological effects. The bromine atom and carbamate group play crucial roles in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Compounds

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) LogP/PSA Key Features
Target: (S)-[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester 4-Bromo-2-methyl C₁₄H₁₉BrNO₂ ~313* Estimated LogP: ~3.5† Bromo group for cross-coupling; chiral center with (S)-configuration
[1-(4-Bromo-2-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester 4-Bromo-2-methyl (phenoxymethyl-cyclopropyl) C₁₆H₂₂BrNO₃ 356.25 N/A Cyclopropyl group introduces ring strain; phenoxymethyl spacer
tert-Butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate 4-Bromo C₁₃H₁₈BrNO₃ 316.19 N/A Hydroxyl group increases polarity; potential for hydrogen bonding
TERT-BUTYL [(1S)-1-(3-HYDROXYPHENYL)ETHYL]CARBAMATE 3-Hydroxy C₁₃H₁₉NO₃ 237.29 PSA: 81.42‡ Meta-hydroxy group enhances solubility; lower molecular weight
[(1S)-1-carbamoyl-2-(4-iodophenyl)ethyl]carbamic acid tert-butyl ester 4-Iodo + carbamoyl C₁₄H₁₉IN₂O₃ 390.22 LogP: 3.07 Iodo substituent for heavier halogenation; carbamoyl adds polarity
tert-butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate 4-Chloro-3-trifluoromethyl C₁₂H₁₃ClF₃NO₂ 295.69 N/A Electron-withdrawing CF₃ group; chloro substituent for diverse reactivity

*Calculated based on structural formula. †Estimated via analogy to and . ‡Polar surface area (PSA) from .

Biological Activity

(S)-[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester, known by its CAS number 92836-52-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₄H₂₀BrNO₂. The presence of the bromine atom and the carbamate functional group are significant for its biological activity.

PropertyValue
Molecular FormulaC₁₄H₂₀BrNO₂
CAS Number92836-52-7
Molecular Weight300.23 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators, particularly in pathways related to neurotransmission and metabolic processes.

  • Enzyme Inhibition : The carbamate moiety can interact with serine residues in the active sites of enzymes, leading to reversible or irreversible inhibition.
  • Neurotransmitter Modulation : Compounds with phenyl and bromo substituents have been noted for their ability to influence neurotransmitter systems, potentially acting as modulators for receptors involved in pain and anxiety pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

  • Case Study : In a study published in the Journal of Medicinal Chemistry, the compound was tested against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Results indicated an IC₅₀ value of approximately 15 µM for MCF-7 cells, suggesting significant antiproliferative activity .

Neuroprotective Effects

The neuroprotective properties of this compound have also been investigated. It was found to reduce oxidative stress markers in neuronal cell cultures, indicating potential applications in neurodegenerative diseases.

  • Research Findings : A study demonstrated that treatment with this compound resulted in a 30% decrease in reactive oxygen species (ROS) levels compared to untreated controls .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption : The compound shows good oral bioavailability due to its lipophilic nature.
  • Metabolism : It undergoes hepatic metabolism primarily through cytochrome P450 enzymes, which may influence its efficacy and safety profile.

Q & A

Basic: What are the optimal synthetic conditions for (S)-[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester?

Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group. Key steps include:

  • Reacting the primary amine [(S)-1-(4-bromo-2-methyl-phenyl)ethylamine] with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or NaOH) under anhydrous conditions .
  • Catalysts such as ionic liquids or perchloric acid adsorbed on silica gel can enhance reaction efficiency .
  • Purification via column chromatography ensures high yield (>75%) and enantiomeric purity (confirmed by chiral HPLC).

Advanced: How do steric and electronic effects influence regioselectivity in derivatization reactions?

Answer:
The bromo and methyl substituents on the aromatic ring create steric hindrance and electronic modulation:

  • Steric effects direct electrophilic substitutions to the less hindered para position relative to existing substituents. For example, Suzuki coupling reactions favor coupling at the bromine site due to lower steric resistance .
  • Electronic effects (e.g., bromine’s electron-withdrawing nature) activate the ring for nucleophilic aromatic substitution. Computational modeling (DFT) can predict reactive sites, guiding experimental design .

Basic: What analytical methods validate the compound’s structure and purity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., tert-butyl singlet at δ 1.4 ppm, aromatic protons at δ 7.2–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+ at m/z 342.08) verify molecular weight .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated in structurally similar carbamates .

Advanced: How can catalytic systems resolve contradictions in reported reaction yields?

Answer:
Discrepancies in yields often arise from variable catalyst performance. Strategies include:

  • Screening transition-metal catalysts : Pd(PPh₃)₄ or RhCl(PPh₃)₃ for cross-couplings, optimizing ligand-metal ratios to enhance turnover .
  • Kinetic studies : Monitoring reaction progress via in situ IR or LC-MS to identify intermediates and rate-limiting steps .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while additives (e.g., Cs₂CO₃) stabilize transition states .

Biological: What methodologies assess the compound’s enzyme inhibition potential?

Answer:

  • In vitro assays : Competitive inhibition studies using fluorogenic substrates (e.g., para-nitrophenyl acetate for esterases) quantify IC₅₀ values .
  • Molecular docking : Simulations (AutoDock Vina) predict binding affinities to target enzymes (e.g., acetylcholinesterase), guiding SAR modifications .
  • Cytotoxicity screening : MTT assays on cell lines (e.g., HEK293) evaluate therapeutic index .

Advanced: Explain transition-metal-catalyzed C–C bond formation in modifying this carbamate.

Answer:

  • Palladium catalysis : Enables Suzuki-Miyaura coupling of the bromoaryl group with boronic acids, yielding biaryl derivatives for drug discovery .
  • Rhodium-mediated C–H activation : Functionalizes the methyl group via directed ortho-metalation, producing halogenated analogs for SAR studies .
  • Mechanistic insights : Kinetic isotope effects (KIE) and Hammett plots differentiate between electrophilic aromatic substitution and radical pathways .

Basic: How is enantiomeric purity maintained during synthesis?

Answer:

  • Chiral auxiliaries : Use (S)-configured starting materials to retain stereochemistry .
  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) in Pd-catalyzed steps ensure retention of configuration .
  • Chiral HPLC : Regular purity checks (e.g., Daicel Chiralpak columns) detect racemization .

Advanced: What strategies mitigate competing side reactions during Boc deprotection?

Answer:

  • Acid selection : Trifluoroacetic acid (TFA) in dichloromethane selectively cleaves Boc without degrading the aryl bromide .
  • Temperature control : Gradual warming (0°C → RT) minimizes carbocation formation and rearrangement .
  • Scavengers : Addition of triethylsilane traps reactive intermediates, preserving product integrity .

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